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Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation

channels that play crucial roles in a variety of physiological processes, including smooth

muscle contraction, neuronal transmission, and cellular excitability.[1][2] Among the seven

members of this family, TRPC4 and TRPC5 are of particular interest due to their involvement in

G-protein coupled receptor (GPCR) and growth factor signaling pathways.[1][3][4] The lack of

potent and selective pharmacological inhibitors has historically hindered the detailed

investigation of these channels' functions.[2][5] This guide focuses on ML204, a novel and

potent small molecule antagonist that selectively inhibits TRPC4 and TRPC5 channels,

providing a powerful tool for studying their physiological roles and exploring their therapeutic

potential.[2][5]
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Property Value

Chemical Name
N-(4-methyl-2-quinolinyl)-1-

piperidinecarboxamide

Molecular Formula C₁₅H₁₈N₂

Molecular Weight 226.32 g/mol

CAS Number 5465-86-1

Appearance White to beige powder

Solubility Soluble in DMSO

[Sources:[6],[7],,,]

Mechanism of Action
ML204 acts as a direct inhibitor of TRPC4 and TRPC5 channels.[8] Its mechanism is

independent of the G-protein coupled receptor (GPCR) activation pathway, suggesting a direct

interaction with the channel protein itself.[2][5][8][9] This is evidenced by its ability to block

TRPC4β currents activated not only by GPCR stimulation (e.g., μ-opioid receptors) but also by

intracellular dialysis of GTPγS, which directly activates G-proteins.[2][5][9] ML204 effectively

blocks the influx of Ca²⁺ through the TRPC4/C5 channel pore.[8]

Signaling Pathways and Inhibition by ML204
TRPC4 and TRPC5 channels are activated downstream of both Gq/11 and Gi/o-coupled

GPCRs.[10][11][12] The activation of these receptors leads to a signaling cascade that opens

the TRPC4/C5 channels, allowing for cation influx, primarily Ca²⁺, which in turn modulates

cellular responses. ML204 directly blocks this ion influx.
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Caption: TRPC4/TRPC5 activation and ML204 inhibition pathway.
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Quantitative Data
The inhibitory potency and selectivity of ML204 have been characterized through various

assays.

Table 1: Inhibitory Activity of ML204 on TRPC4/TRPC5
Target Channel Assay Type IC₅₀ Value Reference

TRPC4β

Fluorescent

Intracellular Ca²⁺

Assay

0.96 µM [2][5][9][10][11][13]

TRPC4
Whole-Cell Voltage

Clamp
~3 µM [10]

TRPC4

Automated

Electrophysiology

(QPatch)

2.6 µM / 2.9 µM [14]

TRPC5
Whole-Cell Voltage

Clamp
Similar to TRPC4 [13]

Table 2: Selectivity Profile of ML204
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Channel
% Inhibition (at
specified ML204
concentration)

Notes Reference

TRPC Subfamily

TRPC6
~38% (M₅ receptor

activation)

19-fold selectivity

against TRPC6.[2][5]

[9][10][13]

[13]

No inhibition (OAG

activation)

Inhibition is dependent

on the mode of

activation.

[13]

Other TRP Channels

TRPV1 <20% (at 10 µM)
No significant

inhibition.
[2][5][10][13]

TRPV3
No appreciable block

(at 10-20 µM)
[2][5][10]

TRPA1
No appreciable block

(at 10-20 µM)
[2][5][10]

TRPM8
No appreciable block

(at 10-20 µM)
[2][5][10]

Non-TRP Channels

KCNQ2
~10% change (at 30

µM)

No significant

inhibition.
[2][5][10][13]

Voltage-gated Na⁺
No appreciable block

(at 10-20 µM)

Native channels in

mouse dorsal root

ganglion neurons.

[2][5][10]

Voltage-gated K⁺
No appreciable block

(at 10-20 µM)

Native channels in

mouse dorsal root

ganglion neurons.

[2][5][10]

Voltage-gated Ca²⁺ No appreciable block

(at 10-20 µM)

Native channels in

mouse dorsal root

[2][5][10]
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ganglion neurons.

Experimental Protocols
High-Throughput Fluorescent Screen for Inhibitor
Identification
ML204 was identified from a screen of over 305,000 compounds from the Molecular Libraries

Small Molecule Repository.[2][5][13]

Objective: To identify inhibitors of intracellular Ca²⁺ rise in response to TRPC4β stimulation.

Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.

Assay Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye. Activation of the μ-

opioid receptor by an agonist (e.g., DAMGO) stimulates TRPC4β, leading to Ca²⁺ influx and

an increase in fluorescence. Compounds that inhibit this fluorescence increase are identified

as potential TRPC4β inhibitors.

Procedure Outline:

Plate the engineered HEK293 cells in 384-well plates.

Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

Add library compounds to individual wells.

Stimulate the cells with a μ-opioid receptor agonist.

Measure fluorescence changes using a plate reader (e.g., FLIPR).

Identify "hits" as compounds that significantly reduce the agonist-induced fluorescence

signal.

Fluorescent Intracellular Ca²⁺ Assay (IC₅₀ Determination)
This assay is used to quantify the potency of inhibitors like ML204.
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Caption: Workflow for the Fluorescent Intracellular Ca²⁺ Assay.
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Detailed Protocol:

Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a specific

GPCR (e.g., μ-opioid receptor) in black-walled, clear-bottom microplates and allow them to

adhere overnight.[8]

Dye Loading: Wash the cells with a saline buffer and then incubate them with a Ca²⁺-

sensitive fluorescent dye like Fluo-4 AM.

Compound Addition: Add serial dilutions of ML204 to the wells and incubate.

Activation and Measurement: Place the plate in a fluorescent imaging plate reader.[15]

Add a stimulating agonist to activate the GPCR and subsequently the TRPC4 channels.[8]

This leads to an influx of extracellular calcium, increasing the dye's fluorescence intensity.

[8]

Quantification: The inhibitory effect of ML204 is quantified by its ability to reduce this

fluorescence increase.[8] The data is used to generate a dose-response curve and

calculate the IC₅₀ value.[16]

Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents and is used to confirm the

inhibitory effects of ML204 on TRPC4/C5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Identification of ML204, a novel potent antagonist that selectively modulates native
TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

3. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential
channels - PMC [pmc.ncbi.nlm.nih.gov]

4. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential
Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

7. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

8. benchchem.com [benchchem.com]

9. pure.johnshopkins.edu [pure.johnshopkins.edu]

10. selleckchem.com [selleckchem.com]

11. medchemexpress.com [medchemexpress.com]

12. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels - PMC
[pmc.ncbi.nlm.nih.gov]

13. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native
TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

14. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular
Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

15. ionbiosciences.com [ionbiosciences.com]

16. Figure 1, Inhibition of calcium influx in TRPC4- and μ-opioid receptor-expressing cells by
ML204 after activation by DAMGO - Probe Reports from the NIH Molecular Libraries
Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b609123?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Figure2-Positive-regulatory-mechanisms-of-TRPC4-and-TRPC5-channels-TRPC4-and-TRPC5_fig2_230643208
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3508772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3508772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7017149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7017149/
https://www.researchgate.net/publication/51527253_Identification_of_ML204_a_Novel_Potent_Antagonist_That_Selectively_Modulates_Native_TRPC4C5_Ion_Channels
https://www.sigmaaldrich.com/HK/zh/product/sigma/sml0400
https://www.sigmaaldrich.com/HK/zh/product/sigma/sml0400
https://www.benchchem.com/pdf/Comparative_Analysis_of_ML204_s_Inhibitory_Activity_on_TRPC4_Channels.pdf
https://pure.johnshopkins.edu/en/publications/identification-of-ml204-a-novel-potent-antagonist-that-selectivel-4/
https://www.selleckchem.com/products/ml204.html
https://www.medchemexpress.com/ML204.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6262340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6262340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://www.ncbi.nlm.nih.gov/books/NBK65430/
https://ionbiosciences.com/channel/calcium-assays/
https://www.ncbi.nlm.nih.gov/books/NBK65430/figure/ml204.f1/
https://www.ncbi.nlm.nih.gov/books/NBK65430/figure/ml204.f1/
https://www.ncbi.nlm.nih.gov/books/NBK65430/figure/ml204.f1/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [ML204: A Technical Guide to a Selective
TRPC4/TRPC5 Channel Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609123#ml204-as-a-selective-trpc4-trpc5-channel-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b609123#ml204-as-a-selective-trpc4-trpc5-channel-inhibitor
https://www.benchchem.com/product/b609123#ml204-as-a-selective-trpc4-trpc5-channel-inhibitor
https://www.benchchem.com/product/b609123#ml204-as-a-selective-trpc4-trpc5-channel-inhibitor
https://www.benchchem.com/product/b609123#ml204-as-a-selective-trpc4-trpc5-channel-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609123?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

